5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Morpholinoamino methylene substitution: This step involves the reaction of the intermediate with morpholine and formaldehyde under controlled conditions to introduce the morpholinoamino methylene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the morpholinoamino methylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating them. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- 5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
- 4-[(morpholinoamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both the methoxymethyl and morpholinoamino methylene groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
5-(methoxymethyl)-4-[(E)-morpholin-4-yliminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-16-7-9-8(10(15)13-12-9)6-11-14-2-4-17-5-3-14/h6H,2-5,7H2,1H3,(H2,12,13,15)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHUSFQULVONDT-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C(=O)NN1)/C=N/N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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